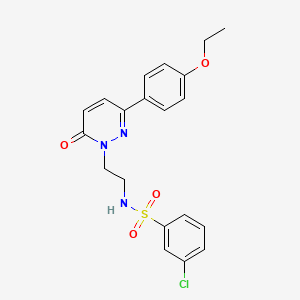

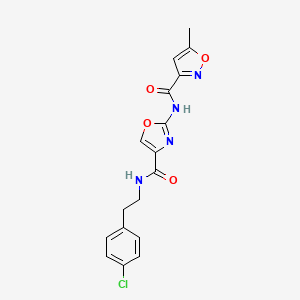

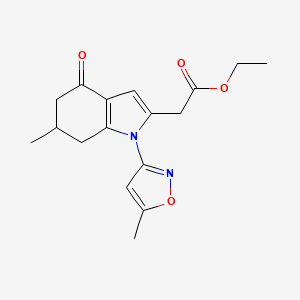

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Fluorescent Properties and Applications

- Fluorescent Whitening : Derivatives of benzofuran, including compounds structurally related to N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, have been studied for their fluorescent properties. These compounds were applied as fluorescent whiteners on polyester fibers, delivering satisfactory results (Rangnekar & Shenoy, 1987).

Chemical Synthesis and Characterization

- Density Functional Theory Investigations : Various N,N-diacylaniline derivatives, including molecules structurally similar to the specified compound, have been synthesized and characterized using FTIR and NMR techniques. Density functional theory was used to optimize ground state geometries and compute frequencies, offering insights into the rotational barriers and steric effects (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Biological and Medicinal Applications

- Antimicrobial Agents : Derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide, closely related to the compound , were synthesized and evaluated for their antibacterial and antifungal activities against various microorganisms. These compounds demonstrated a broad spectrum of activity (Ertan et al., 2007).

Catalytic Applications

- Catalysis in Hydrolysis Reactions : Research on zinc(II)/ketoxime systems as catalysts for the hydrolysis of organonitriles, which are structurally akin to this compound, highlights the potential use of related compounds in catalytic applications (Kopylovich et al., 2002).

Photocatalytic Applications

- Photocatalytic Degradation of Pharmaceuticals : In studies related to the photocatalytic degradation of paracetamol, compounds like this compound could potentially find use in environmental remediation and pharmaceutical waste treatment due to their structural similarities (Jallouli et al., 2017).

Propriétés

IUPAC Name |

3-[[2-(3-methylphenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c1-15-5-4-6-16(13-15)14-21(28)26-22-19-7-2-3-8-20(19)32-23(22)24(29)25-17-9-11-18(12-10-17)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKNOCNAROTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

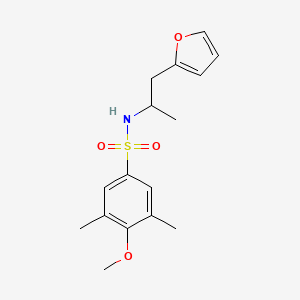

![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)

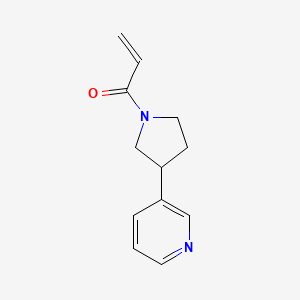

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)

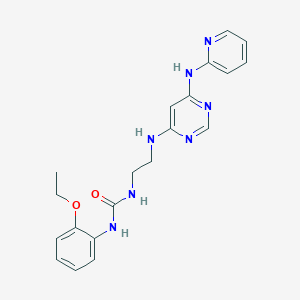

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)